molecular formula C22H25N9O B2762423 3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine CAS No. 2380194-56-7

3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B2762423
CAS No.: 2380194-56-7
M. Wt: 431.504
InChI Key: NIECHAFVWGVAHW-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a piperidine ring, and a triazolopyrimidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperidine ring: This step may involve the use of piperidine derivatives and suitable coupling agents.

    Attachment of the triazolopyrimidine moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is obtained by combining the intermediate products through a series of reactions, such as condensation or cyclization, under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules, leading to the formation of larger, more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes in the body.

    Pharmacology: It can be studied for its potential effects on various biological systems, including its interactions with neurotransmitter receptors or ion channels.

    Chemical Biology: The compound can be used as a tool to study biological processes at the molecular level, such as signal transduction pathways or protein-protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine can be compared with other similar compounds, such as:

    3-Methoxy-N-methyl-1-propanamine: This compound has a simpler structure and different chemical properties.

    3-Methoxy-N-methylaniline: Another related compound with distinct reactivity and applications.

    Indole derivatives: These compounds share some structural similarities and may have comparable biological activities.

The uniqueness of this compound lies in its complex structure and the potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N9O/c1-29(21-22(32-2)24-11-10-23-21)14-16-8-12-30(13-9-16)19-18-20(26-15-25-19)31(28-27-18)17-6-4-3-5-7-17/h3-7,10-11,15-16H,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIECHAFVWGVAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C5=NC=CN=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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